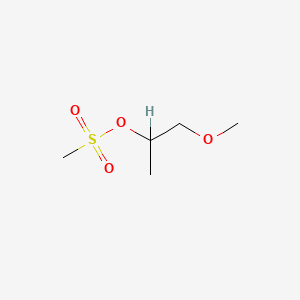

1-Methoxypropan-2-yl methanesulfonate

Descripción

Propiedades

IUPAC Name |

1-methoxypropan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUAKABUQZNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24590-51-0 | |

| Record name | 1-Methoxy-2-propanol methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxypropan-2-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxypropan-2-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxypropan-2-yl methanesulfonate. This document details a representative experimental protocol for its preparation, summarizes its key physical and spectroscopic properties, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a sulfonate ester, a class of organic compounds often utilized as alkylating agents and key intermediates in organic synthesis. The methanesulfonate (mesylate) group is an excellent leaving group, making this compound a valuable precursor for the introduction of the 1-methoxypropan-2-yl moiety into various molecules. This guide serves as a technical resource for researchers requiring detailed information on the preparation and properties of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the mesylation of its corresponding alcohol, 1-methoxy-2-propanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the mesylation of secondary alcohols and should be adapted and optimized as needed for specific laboratory conditions.

Materials:

-

1-Methoxy-2-propanol (Reagent Grade)

-

Methanesulfonyl Chloride (Reagent Grade)

-

Triethylamine (Anhydrous)

-

Dichloromethane (Anhydrous)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Magnetic Stirrer and Stir Bar

-

Round-bottom Flask

-

Addition Funnel

-

Ice Bath

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with 1-methoxy-2-propanol (1 equivalent) and anhydrous dichloromethane (sufficient to make a ~0.5 M solution). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.5 equivalents) is added to the stirred solution.

-

Addition of Mesylating Agent: Methanesulfonyl chloride (1.2 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to the addition funnel. This solution is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

The reaction mixture is quenched by the slow addition of cold water.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Characterization Data

Due to the limited availability of experimental data in the public domain, the following tables include a combination of known physical properties and predicted spectroscopic data for this compound. Predicted data should be used as a guideline and confirmed by experimental analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₄S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| CAS Number | 24590-51-0 | [2] |

| Appearance | Predicted to be a colorless liquid | |

| Boiling Point | 264.4 °C at 760 mmHg | [2] |

| Density | 1.158 g/cm³ | [2] |

Predicted Spectroscopic Data

3.2.1. 1H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 4.9 | m | 1H | -CH(OSO₂CH₃)- |

| ~3.4 - 3.6 | m | 2H | -OCH₂- |

| ~3.3 | s | 3H | -OCH₃ |

| ~3.0 | s | 3H | -SO₂CH₃ |

| ~1.3 | d | 3H | -CH(OSO₂CH₃)CH₃ |

3.2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~80 - 82 | -CH(OSO₂CH₃)- |

| ~72 - 74 | -OCH₂- |

| ~59 - 60 | -OCH₃ |

| ~38 - 40 | -SO₂CH₃ |

| ~16 - 18 | -CH(OSO₂CH₃)CH₃ |

3.2.3. IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 - 2850 | C-H stretching |

| ~1360 - 1340 | S=O asymmetric stretching |

| ~1175 - 1150 | S=O symmetric stretching |

| ~1100 - 1000 | C-O stretching |

| ~970 - 950 | S-O-C stretching |

3.2.4. Mass Spectrometry (MS) [1]

| m/z | Predicted Ion |

| 169.05290 | [M+H]⁺ |

| 191.03484 | [M+Na]⁺ |

| 153.04288 | [M-CH₃]⁺ or [M-H₂O+H]⁺ |

| 89.0602 | [CH₃OCH₂CH(CH₃)]⁺ (Loss of SO₂CH₃) |

| 79.9568 | [SO₂CH₃]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

Technical Guide: Physicochemical Properties of 1-Methoxypropan-2-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypropan-2-yl methanesulfonate (CAS No. 24590-51-0) is a sulfonate ester of significant interest as a chemical intermediate in various synthetic pathways. Its utility in research and development, particularly in the pharmaceutical and specialty chemical industries, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known properties of this compound, including detailed experimental protocols for its synthesis and characterization, presented in a format tailored for scientific professionals.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 24590-51-0

-

Molecular Formula: C₅H₁₂O₄S[1]

-

Chemical Structure:

-

InChI: InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3

-

InChIKey: OFLUAKABUQZNOY-UHFFFAOYSA-N

-

SMILES: CC(COC)OS(=O)(=O)C

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 168.211 g/mol | [1] |

| Density | 1.158 g/cm³ | [1] |

| Boiling Point | 264.4 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| Flash Point | 113.7 °C | [1] |

| Vapor Pressure | 0.0159 mmHg at 25 °C | [1] |

| LogP (predicted) | 1.07830 | [1] |

| Solubility | No experimental data available. Expected to be soluble in a range of organic solvents. | |

| Exact Mass | 168.04600 | [1] |

| Polar Surface Area (PSA) | 60.98 Ų | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1-methoxy-2-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Materials:

-

1-Methoxy-2-propanol

-

Methanesulfonyl chloride

-

Triethylamine (or a similar amine base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of 1-methoxy-2-propanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1-1.2 equivalents).

-

Slowly add methanesulfonyl chloride (1.05-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization and Property Determination

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound and to determine its physicochemical properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups, particularly the sulfonate ester group (S=O and S-O stretching vibrations).

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

-

Melting Point Determination: A standard melting point apparatus can be used to determine the melting point of the purified solid. As this value is not currently reported in the literature, this would be a novel determination.

-

Solubility Determination: The solubility in various solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes) can be determined by adding known amounts of the solute to a known volume of the solvent at a specific temperature until saturation is reached.

Visualizations

Synthesis Workflow of this compound

References

1-Methoxypropan-2-yl methanesulfonate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including detailed experimental protocols and biological activity data, for 1-Methoxypropan-2-yl methanesulfonate is limited. The following guide provides a summary of available data and a proposed synthesis protocol based on standard chemical principles.

Chemical Identifiers and Properties

This compound is a chemical compound with the CAS number 24590-51-0.[1] It is primarily used for research purposes.[1] The tables below summarize its key identifiers and physicochemical properties.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 24590-51-0[1] |

| Molecular Formula | C₅H₁₂O₄S[1] |

| Molecular Weight | 168.21 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | CC(COC)OS(=O)(=O)C[1] |

| InChI | InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3[2] |

| InChIKey | OFLUAKABUQZNOY-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 264.4°C at 760 mmHg[3] |

| Density | 1.158 g/cm³[3] |

| Flash Point | 113.7°C[3] |

| LogP | 1.07830[3] |

| Vapor Pressure | 0.0159 mmHg at 25°C[3] |

Proposed Synthesis Protocol

Reaction:

1-Methoxy-2-propanol + Methanesulfonyl Chloride → this compound + Triethylamine Hydrochloride

Methodology:

-

Reactant Preparation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath).

-

Reaction Execution: To the stirred solution, add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflows and Relationships

The following diagrams illustrate the proposed synthesis workflow and the logical chemical relationship of this compound to its precursor and a related compound.

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Methoxypropan-2-yl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypropan-2-yl methanesulfonate is a chemical compound that, based on its structure, is predicted to be a genotoxic alkylating agent.[1][2] Sulfonate esters are a class of compounds recognized for their potential to covalently modify cellular macromolecules, most notably DNA.[1][2][3] This guide delineates the probable mechanism of action, potential metabolic fate, and the standard experimental protocols that would be employed to formally characterize its activity.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action for this compound is anticipated to be DNA alkylation. The methanesulfonate group is an excellent leaving group, rendering the adjacent carbon atom of the 1-methoxypropan-2-yl moiety electrophilic. This electrophilic center can then react with nucleophilic sites on DNA bases.

The most common sites of alkylation on DNA are the N7 position of guanine and the N3 position of adenine.[4] This covalent modification of the DNA base can lead to several downstream consequences:

-

Base Mispairing: The alkylated base may be incorrectly read by DNA polymerase during replication, leading to point mutations.

-

Replication Block: The presence of a bulky adduct on the DNA can stall the replication machinery, potentially leading to DNA strand breaks.[4]

-

Depurination: The alkylation can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to the loss of the base and the formation of an abasic site, which is a form of DNA damage.

This process of DNA damage, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations, chromosomal aberrations, and potentially initiate carcinogenesis.[5][6]

References

Navigating the Solubility Landscape of 1-Methoxypropan-2-yl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Framework for Solubility

The solubility of 1-methoxypropan-2-yl methanesulfonate is governed by its molecular structure, which features both polar and non-polar characteristics. The methanesulfonate group (-OSO2CH3) is highly polar and capable of dipole-dipole interactions and weak hydrogen bonding. The methoxypropyl backbone (CH3OCH2CH(CH3)-) contributes non-polar characteristics. The interplay of these features dictates its solubility in different organic solvents, following the principle of "like dissolves like."

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are expected to be effective at solvating this compound. Their polarity can interact with the sulfonate group, while their organic nature is compatible with the ether backbone.

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol may also be good solvents. They can engage in hydrogen bonding with the oxygen atoms of the sulfonate group.

-

Non-Polar Solvents: Solvents like hexanes and toluene are generally expected to be poor solvents for this compound due to the high polarity of the methanesulfonate moiety.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Isothermal Saturation |

Experimental Protocol: Isothermal Saturation Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal saturation method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

-

-

Sample Analysis:

-

Determine the mass of the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Weigh the vial containing the dry residue to determine the mass of the dissolved this compound.

-

Alternatively, a more precise method involves quantitative analysis of the filtered solution using a validated HPLC or GC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.

Conclusion

While specific solubility data for this compound remains to be broadly published, this guide provides the necessary theoretical and practical framework for researchers to determine this crucial parameter. By understanding the underlying chemical principles and following a robust experimental protocol, scientists in drug development and chemical research can generate reliable solubility data to inform their work, leading to more efficient and effective scientific outcomes.

Technical Guide: Spectroscopic and Synthetic Analysis of 1-Methoxypropan-2-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available mass spectrometry and nuclear magnetic resonance (NMR) data for 1-Methoxypropan-2-yl methanesulfonate. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted mass spectrometry data, alongside experimental data for its precursor, 1-methoxy-2-propanol, for contextual reference. Furthermore, it outlines generalized experimental protocols for the characterization of small organic molecules by NMR and mass spectrometry, and a specific protocol for the synthesis of the title compound.

Data Presentation

The following tables summarize the available mass spectrometry data for this compound and the experimental spectral data for its precursor, 1-methoxy-2-propanol.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 169.0529 |

| [M+Na]⁺ | 191.0348 |

| [M+K]⁺ | 207.0088 |

| [M+NH₄]⁺ | 186.0794 |

Data sourced from computational predictions.

Table 2: Experimental ¹H NMR Data for 1-Methoxy-2-propanol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.95 | m | 1H | CH |

| 3.42 | dd | 1H | CH₂ |

| 3.35 | s | 3H | OCH₃ |

| 3.28 | dd | 1H | CH₂ |

| 1.15 | d | 3H | CH₃ |

Solvent: CDCl₃. Frequencies and coupling constants are instrument-dependent.

Table 3: Experimental ¹³C NMR Data for 1-Methoxy-2-propanol

| Chemical Shift (ppm) | Assignment |

| 75.9 | CH |

| 68.2 | CH₂ |

| 59.1 | OCH₃ |

| 18.6 | CH₃ |

Solvent: CDCl₃.

Table 4: Experimental Mass Spectrometry Data for 1-Methoxy-2-propanol

| m/z | Relative Intensity (%) | Assignment |

| 90 | 15 | [M]⁺ |

| 75 | 100 | [M-CH₃]⁺ |

| 59 | 80 | [M-OCH₃]⁺ |

| 45 | 65 | [CH₃OCH₂]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1-methoxy-2-propanol and methanesulfonyl chloride.

Materials:

-

1-methoxy-2-propanol

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Addition funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 1-methoxy-2-propanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise via an addition funnel.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Jeol) with a standard probe.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: Specify the deuterated solvent used.

-

Temperature: Typically room temperature (e.g., 298 K).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering the expected proton chemical shifts (e.g., -2 to 12 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering the expected carbon chemical shifts (e.g., -10 to 220 ppm).

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry

This protocol provides a general procedure for the analysis of a small organic molecule by mass spectrometry.

Instrumentation:

-

Mass Spectrometer (e.g., LC-MS, GC-MS, or direct infusion).

Sample Preparation:

-

For LC-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

For GC-MS, prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

For direct infusion, prepare a dilute solution in a solvent compatible with the ionization source.

LC-MS Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive and/or negative ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas Pressure: Instrument-dependent.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: A range appropriate for the expected molecular weight of the analyte and its adducts.

GC-MS Parameters (Electron Ionization - EI):

-

Ionization Energy: Typically 70 eV.

-

GC Column: A column suitable for the analyte's polarity and volatility.

-

Temperature Program: An oven temperature gradient to ensure separation of components and elution of the analyte.

-

Mass Range: A range to detect the molecular ion and expected fragment ions.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to gain structural information.

-

Compare the observed m/z values with the theoretical values for the expected molecular formula.

Visualization

The following diagram illustrates the synthetic pathway for this compound.

1-Methoxypropan-2-yl Methanesulfonate: A Technical Review of Predicted Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity, experimental protocols, or specific signaling pathways associated with 1-Methoxypropan-2-yl methanesulfonate. This document, therefore, provides a technical review based on the well-established properties of the methanesulfonate functional group and data from structurally related analogue compounds. The information presented is for informational and research guidance purposes only and should be interpreted with caution.

Introduction

This compound is a chemical compound with the formula C₅H₁₂O₄S and a molecular weight of 168.21 g/mol .[1] Structurally, it is the methanesulfonate ester of 1-methoxy-2-propanol. While specific biological data for this compound is lacking[2][3], its chemical class as a short-chain alkyl methanesulfonate strongly suggests potential as a genotoxic agent.[4] Methanesulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a property that enables them to act as DNA alkylating agents.[4]

This guide summarizes the predicted biological effects of this compound based on the known activities of related compounds, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). These compounds are well-characterized mutagens and carcinogens used extensively in genetic and cancer research.[5][6]

Predicted Biological Activity and Mechanism of Action

Alkyl methanesulfonates are known to exert their biological effects primarily through the alkylation of DNA.[4] The methanesulfonate group is an excellent leaving group, facilitating the transfer of the alkyl group (in this case, the 1-methoxypropan-2-yl group) to nucleophilic sites on DNA bases.

The primary mechanism of action is predicted to be DNA alkylation, leading to:

-

Base modification: Preferential methylation of guanine at the N7 position and adenine at the N3 position.[2][5]

-

DNA damage: The formation of these adducts can lead to base mispairing during DNA replication, DNA strand breaks, and stalled replication forks.[2][5]

-

Genotoxicity: If the DNA damage is not repaired, it can lead to mutations, chromosomal aberrations, and ultimately, carcinogenicity.[7][8]

Signaling Pathway of DNA Damage Response

The introduction of DNA adducts by an alkylating agent like this compound is expected to trigger the DNA Damage Response (DDR) pathway. This complex signaling network aims to repair the damage and maintain genomic integrity.

Caption: Predicted signaling pathway upon exposure to this compound.

Quantitative Data from Analogue Compounds

No quantitative biological data is available for this compound. The following tables summarize genotoxicity data for the well-studied analogues, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). This data is presented to provide a comparative context for the potential potency of this compound.

Table 1: Genotoxicity of Methyl Methanesulfonate (MMS)

| Assay Type | Test System | Concentration/Dose Range | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | 5 µ g/plate | Positive (mutagenic) | [1] |

| Comet Assay | Allium cepa root cells | 50 - 4000 µM | Positive (induces DNA damage) | [9] |

| In vivo Comet Assay | Mouse liver, kidneys, bone marrow | Not specified | Positive (genotoxic in multiple organs) | [2] |

| Lipid Alteration | Human cell lines (HepG2, RPE-1) | 0.005% for 2 hours | Triggers lipid stress at the inner nuclear membrane | [10][11] |

Table 2: Genotoxicity of Ethyl Methanesulfonate (EMS)

| Assay Type | Test System | Concentration/Dose Range | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | 1500 µ g/plate | Positive (mutagenic) | [1] |

| In vivo Genotoxicity | Various (mice, rats) | 50 - 100 mg/kg | Positive in most studies at 100 mg/kg | [7][12] |

| Teratogenicity | Mice | NOAEL of 100 mg/kg | Teratogenic effects observed at higher doses | [7] |

| Mutagenesis | Glycine max (Soybean) | 25 mM | Effective for inducing mutations in plant breeding | [13] |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, standard assays used to evaluate the genotoxicity of alkylating agents are well-established. Below are generalized methodologies for key experiments.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical compound.

Methodology:

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

References

- 1. future4200.com [future4200.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PubChemLite - this compound (C5H12O4S) [pubchemlite.lcsb.uni.lu]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. environmentaljournals.org [environmentaljournals.org]

- 10. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

In-depth Technical Guide: Safety and Handling Precautions for 1-Methoxypropan-2-yl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-Methoxypropan-2-yl methanesulfonate. Due to limited publicly available data specific to this compound, this guide also includes information on the related but distinct chemical, 1-Methoxy-2-propanol, to highlight potential areas of confusion and provide a broader safety context. It is imperative to consult a comprehensive, supplier-specific Safety Data Sheet (SDS) for this compound before handling and to conduct a thorough risk assessment for any specific laboratory procedures.

Introduction

This compound is a chemical intermediate that requires careful handling due to its potential hazards. This guide synthesizes the available safety information, physical and chemical properties, and general handling precautions. Given the scarcity of detailed toxicological data for this specific compound, a conservative approach to handling is strongly recommended.

Physical and Chemical Properties

A summary of the known physical and chemical properties for this compound is presented below.

| Property | Value |

| Molecular Formula | C5H12O4S |

| Molecular Weight | 168.21 g/mol |

| Density | 1.158 g/cm³[1] |

| Boiling Point | 264.4 °C at 760 mmHg[1] |

| Flash Point | 113.7 °C[1] |

| Vapor Pressure | 0.0159 mmHg |

Hazard Identification and Classification

Handling and Storage

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the sewer system.

Potential for Confusion: 1-Methoxy-2-propanol

It is critical to distinguish this compound from the similarly named compound, 1-Methoxy-2-propanol (also known as propylene glycol monomethyl ether or PGME). 1-Methoxy-2-propanol has a different chemical structure and a different set of hazards. Due to the prevalence of safety data for 1-Methoxy-2-propanol and the potential for misidentification, a summary of its key safety information is provided below for comparative purposes.

Key Safety Information for 1-Methoxy-2-propanol:

-

Hazards: Flammable liquid and vapor. May cause drowsiness or dizziness.

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Toxicity: Generally considered to have low acute toxicity.

The inclusion of this information is to raise awareness and prevent accidental mishandling due to name similarity. Always verify the chemical identity and consult the specific SDS before use.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for ensuring the safe handling of chemical substances like this compound.

Caption: A logical workflow for the safe handling of chemicals.

Disclaimer: The DOT script provided is for illustrative purposes. The final rendered appearance may vary depending on the Graphviz rendering engine.

Experimental Protocols

No specific experimental protocols for the safety and handling of this compound were found in the public domain. It is recommended that researchers develop their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the handling and storage precautions outlined in this guide and the supplier-specific SDS.

Conclusion

References

A Theoretical Investigation of 1-Methoxypropan-2-yl Methanesulfonate: A Methodological Whitepaper

Introduction

1-Methoxypropan-2-yl methanesulfonate is a sulfonate ester that may arise as a potential genotoxic impurity (PGI) during the synthesis of active pharmaceutical ingredients (APIs), particularly when methanesulfonic acid is used for salt formation in the presence of 1-methoxy-2-propanol as a solvent. Given the regulatory concerns surrounding PGIs, a thorough understanding of the molecule's structure, stability, and reactivity is crucial. Computational chemistry offers a powerful toolkit for such investigations, providing insights that can guide experimental work and risk assessment.

This whitepaper outlines a comprehensive theoretical approach to characterizing this compound. It details a proposed computational workflow, plausible reaction mechanisms, and the types of data that would be generated.

Physicochemical Properties

While experimental and theoretical data for this compound are scarce, some basic properties can be found in chemical databases. For context, the properties of its precursor, 1-methoxy-2-propanol, are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H12O4S | [1] |

| CAS Number | 24590-51-0 | [1] |

| Flash Point | 113.7ºC | [1] |

Table 2: Physicochemical Properties of 1-Methoxy-2-propanol (Precursor)

| Property | Value | Source |

| Molecular Formula | C4H10O2 | [2][3] |

| Molar Mass | 90.122 g·mol−1 | [2] |

| Appearance | Colorless liquid | [2][3] |

| Density | 0.92 g/cm3 (at 20 °C) | [2] |

| Melting Point | -97 °C | [2] |

| Boiling Point | 120 °C | [2] |

| Solubility in Water | Miscible | [2] |

| Flash Point | 32 °C | [2] |

| CAS Number | 107-98-2 | [2] |

Proposed Theoretical Research Workflow

A typical computational chemistry workflow for the theoretical study of a molecule like this compound would involve several stages, from initial structure generation to the analysis of its reactivity. This process is designed to build a comprehensive understanding of the molecule's properties.

Caption: A hypothetical workflow for the theoretical study of this compound.

Plausible Reaction Mechanism

The formation of sulfonate esters from sulfonic acids and alcohols is a known reaction class. Based on studies of methyl methanesulfonate formation, a plausible mechanism for the acid-catalyzed reaction between 1-methoxy-2-propanol and methanesulfonic acid can be proposed. This mechanism likely involves the protonation of the alcohol, followed by a nucleophilic attack by the sulfonate anion.

Caption: A plausible acid-catalyzed mechanism for the formation of this compound.

Detailed Methodologies

A robust theoretical study of this compound would employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organic molecules.[4]

5.1. Geometry Optimization and Vibrational Frequencies

-

Methodology: The initial 3D structure of the molecule would be subjected to geometry optimization to find its lowest energy conformation. A popular and effective functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d).[5]

-

Protocol:

-

Generate an initial 3D structure from the SMILES string (CC(COC)OS(=O)(=O)C).

-

Perform a conformational search to identify all significant low-energy isomers.

-

Optimize the geometry of each conformer using a DFT method (e.g., B3LYP/6-31G(d)).

-

Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data like enthalpy, entropy, and Gibbs free energy.

-

5.2. Electronic Structure Analysis

-

Methodology: Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

-

Protocols:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

-

5.3. Spectroscopic Characterization

-

Methodology: DFT calculations can predict various spectroscopic properties, which can be valuable for the identification and characterization of the compound if it were to be synthesized.

-

Protocols:

-

IR and Raman Spectra: The vibrational frequencies from the frequency calculation can be used to simulate the infrared and Raman spectra.

-

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).

-

5.4. Reaction Pathway Analysis

-

Methodology: To study the formation or degradation of this compound, the transition state (TS) for the reaction of interest must be located.

-

Protocol:

-

Identify the reactants and products for the reaction pathway.

-

Perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Optimize the transition state structure.

-

A frequency calculation on the TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the desired reactants and products. The activation energy can then be calculated as the energy difference between the transition state and the reactants.

-

Conclusion

While direct experimental or theoretical studies on this compound are currently lacking, the application of modern computational chemistry methods can provide significant insights into its structure, stability, and reactivity. The workflow and methodologies outlined in this whitepaper provide a clear path for researchers to undertake a comprehensive theoretical characterization of this molecule. Such studies are invaluable for understanding the risks associated with potential genotoxic impurities and for developing control strategies in pharmaceutical manufacturing.

References

- 1. CAS#:24590-51-0 | 2-Propanol, 1-methoxy-,2-methanesulfonate | Chemsrc [chemsrc.com]

- 2. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]

- 3. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 1-Methoxypropan-2-yl Methanesulfonate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypropan-2-yl methanesulfonate is a valuable reagent in organic synthesis, primarily serving as an electrophile in nucleophilic substitution reactions. Its utility lies in the effective conversion of the hydroxyl group of its precursor, 1-methoxypropan-2-ol, into a good leaving group (mesylate). This transformation facilitates the introduction of a wide range of nucleophiles at the C2 position of the methoxypropane backbone, often with inversion of stereochemistry, characteristic of an SN2 mechanism. This application note provides detailed protocols for the synthesis of the title compound and its subsequent use in nucleophilic substitution reactions with various nucleophiles, including azides, amines, and carboxylates.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of 1-methoxypropan-2-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Methoxypropan-2-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-methoxypropan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the crude this compound.

-

The product can be purified by column chromatography on silica gel if necessary, although it is often used in the next step without further purification.

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions. The mesylate group is a highly effective leaving group, allowing for displacement by a variety of nucleophiles.

Reaction with Sodium Azide

This reaction is a key step in the synthesis of 1-azido-2-methoxypropane, a precursor to chiral amines. The reaction proceeds with inversion of configuration at the stereocenter.

Signaling Pathway for Azide Substitution

Caption: SN2 reaction of the mesylate with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask, add sodium azide (1.5 - 2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude 1-azido-2-methoxypropane can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Condition |

| Solvent | Anhydrous DMF or DMSO |

| Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% |

Table 1: Reaction conditions for the synthesis of 1-azido-2-methoxypropane.

Reaction with Amines

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-substituted 1-methoxy-2-propanamines. It is important to note that with primary amines, over-alkylation to form the tertiary amine can be a competing side reaction. Using an excess of the primary amine can help to minimize this.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, diethylamine)

-

Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃) or another non-nucleophilic base

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile or THF, add the desired primary or secondary amine (2.0-3.0 eq for primary amines, 1.2 eq for secondary amines) and potassium carbonate (1.5 eq).

-

Heat the mixture to reflux and stir for 12-48 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel or distillation under reduced pressure.

| Parameter | Primary Amine | Secondary Amine |

| Amine Equivalents | 2.0 - 3.0 | 1.2 |

| Base | K₂CO₃ | K₂CO₃ |

| Solvent | MeCN or THF | MeCN or THF |

| Temperature | Reflux | Reflux |

| Reaction Time | 24-48 hours | 12-24 hours |

| Typical Yield | 60-80% | 70-90% |

Table 2: Comparative reaction conditions for amination reactions.

Reaction with Carboxylates

Nucleophilic substitution with carboxylate anions provides a route to ester derivatives. The reaction is typically carried out using the sodium or potassium salt of the carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a separate flask, prepare the carboxylate salt by reacting the carboxylic acid (1.2 eq) with a base such as sodium hydride (1.2 eq) or potassium carbonate (1.5 eq) in anhydrous DMF.

-

To this solution of the carboxylate salt, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting ester can be purified by column chromatography or distillation.

| Parameter | Condition |

| Nucleophile | Pre-formed carboxylate salt |

| Base for salt formation | NaH or K₂CO₃ |

| Solvent | Anhydrous DMF |

| Temperature | 50-70 °C |

| Reaction Time | 6-18 hours |

| Typical Yield | 70-85% |

Table 3: General conditions for ester synthesis.

Conclusion

This compound is a versatile intermediate for the introduction of various functionalities via nucleophilic substitution. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. The reaction conditions can be further optimized based on the specific nucleophile and desired product. As with all chemical reactions, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.

Application Notes: 1-Methoxypropan-2-yl Methanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypropan-2-yl methanesulfonate serves as a reactive intermediate in organic synthesis, primarily enabling the introduction of the 1-methoxypropan-2-yl moiety into a target molecule via a nucleophilic substitution reaction. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This application note details the synthesis of this reagent and its subsequent use in a nucleophilic substitution reaction, providing a protocol for researchers in drug development and synthetic chemistry.

Core Application: Nucleophilic Substitution

The primary application of this compound is as an alkylating agent in SN2 reactions. The electron-withdrawing nature of the methanesulfonyl group makes the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. This allows for the formation of new carbon-oxygen, carbon-nitrogen, or other carbon-heteroatom bonds.

A key synthetic transformation involves the reaction of this compound with hydroxyl-containing compounds, such as phenols, in the presence of a base to form the corresponding ether. This is a variation of the Williamson ether synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-methoxypropan-2-ol to its corresponding methanesulfonate ester.

Materials:

-

1-Methoxypropan-2-ol

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

Procedure:

-

Dissolve 1-methoxypropan-2-ol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.0 equivalents) to the solution.

-

Add methanesulfonyl chloride (1.5 equivalents) dropwise to the stirred solution over a period of time, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 4 hours.

-

Upon completion, the reaction mixture containing the crude this compound is typically concentrated and used directly in the subsequent step without extensive purification.[1]

Logical Workflow for Synthesis of this compound:

Caption: Synthesis of the mesylate from the corresponding alcohol.

Protocol 2: Nucleophilic Substitution with a Phenolic Compound

This protocol details the use of the synthesized this compound in an etherification reaction with a substituted phenol.[1]

Materials:

-

Crude this compound

-

5-Bromopyridin-2-ol

-

Dimethylformamide (DMF)

-

Cesium carbonate (Cs₂CO₃)

-

Reaction vessel with heating and stirring capabilities

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 5-bromopyridin-2-ol (1.0 equivalent) in DMF in a suitable reaction vessel.

-

Add cesium carbonate (2.0 equivalents) to the solution.

-

Add the crude this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 72 °C and maintain for 12 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

The organic layers are combined, dried, and concentrated.

-

Purify the crude product by column chromatography to yield the desired 5-bromo-1-(1-methoxypropan-2-yl)pyridin-2(1H)-one.[1]

Reaction Pathway for Nucleophilic Substitution:

Caption: Etherification using the prepared mesylate.

Data Presentation

The following table summarizes the quantitative data from the synthesis of 5-bromo-1-(1-methoxypropan-2-yl)pyridin-2(1H)-one as described in the cited patent.[1]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Equivalents | Yield (%) |

| 5-Bromopyridin-2-ol | 173.99 | 3.55 | 614 | 1.0 | - |

| This compound | 168.21 | 4.26 | 716 | 1.2 | - |

| 5-bromo-1-(1-methoxypropan-2-yl)pyridin-2(1H)-one | 246.11 | 1.46 | 360 | - | 42 |

Conclusion

This compound is a valuable reagent for the introduction of the 1-methoxypropan-2-yl group onto nucleophilic substrates. The protocols provided herein offer a clear methodology for its preparation and subsequent use in an etherification reaction. The mesylate's high reactivity as a leaving group makes it a useful tool for medicinal chemists and researchers in the synthesis of novel chemical entities. Careful control of reaction conditions is crucial for achieving optimal yields and purity.

References

Application Notes and Protocols for 1-Methoxypropan-2-yl Methanesulfonate

Caution: 1-Methoxypropan-2-yl methanesulfonate is a chemical compound intended for research use only. All handling and experiments should be conducted in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Review the Safety Data Sheet (SDS) before use.

Introduction

This compound is a chemical compound with the molecular formula C5H12O4S.[1][2] It is the methanesulfonate ester of 1-methoxy-2-propanol. While specific, detailed experimental protocols using this compound as a primary bioactive agent are not extensively documented in publicly available literature, its chemical structure as a sulfonate ester suggests potential applications as an alkylating agent. Methanesulfonate esters are known to be good leaving groups in nucleophilic substitution reactions, a reactivity that is fundamental in various chemical and pharmaceutical applications.

This document provides a general overview of its potential applications and theoretical experimental protocols based on the reactivity of similar sulfonate-containing compounds.

Potential Applications

Based on its chemical structure, this compound could theoretically be utilized in the following research areas:

-

Organic Synthesis: As an alkylating agent to introduce a 1-methoxypropan-2-yl group onto a variety of nucleophiles such as amines, thiols, and alcohols.

-

Prodrug Development: The methanesulfonate group could be used as a leaving group in the design of prodrugs, where the active drug molecule is released upon nucleophilic attack in a physiological environment.

-

Bioconjugation: While less common than other functional groups, sulfonate esters can be used for bioconjugation, reacting with specific nucleophilic residues on proteins or other biomolecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 24590-51-0 | [3] |

| Molecular Formula | C5H12O4S | [1][2] |

| Molecular Weight | 168.21 g/mol | [3] |

| SMILES | CC(COC)OS(=O)(=O)C | [1][3] |

| Physical Description | Not explicitly stated in searches | |

| Solubility | Not explicitly stated in searches |

Theoretical Experimental Protocols

The following are generalized, theoretical protocols. These have not been validated and should be adapted and optimized by the researcher.

General Alkylation Reaction Protocol

This protocol describes a general procedure for using this compound as an alkylating agent.

Workflow for General Alkylation:

Figure 1: General workflow for an alkylation reaction.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Quenching solution (e.g., saturated ammonium chloride solution)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the nucleophile (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to a suitable temperature (e.g., 0 °C) in an ice bath.

-

In a separate flask, dissolve this compound (1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the solution of this compound dropwise to the stirred solution of the nucleophile and base.

-

Allow the reaction to warm to room temperature and stir for a time determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

-

Characterize the purified product by analytical techniques such as NMR and Mass Spectrometry.

Signaling Pathway Visualization (Theoretical)

As there is no direct evidence of this compound's involvement in specific signaling pathways, the following diagram illustrates a hypothetical mechanism by which an alkylating agent could induce cellular stress, a common outcome of non-specific alkylation of biomolecules.

Figure 2: Hypothetical cellular effect of a non-specific alkylating agent.

Conclusion

This compound is a chemical with potential as an alkylating agent in organic synthesis. While its biological activity and specific applications in drug development are not well-documented, its chemical properties suggest theoretical utility in areas requiring the introduction of a 1-methoxypropan-2-yl group or in prodrug design. The provided protocols are general and theoretical, and researchers should conduct thorough literature searches for analogous reactions to develop specific, optimized experimental procedures. Further research is needed to elucidate any potential biological effects and to establish validated experimental protocols.

References

Application of 1-Methoxypropan-2-yl Methanesulfonate in Agrochemical Synthesis

Application Note & Protocol

Abstract

1-Methoxypropan-2-yl methanesulfonate is a versatile reagent for the introduction of the 1-methoxypropan-2-yl moiety into molecular scaffolds. This functional group is of interest in the design of novel agrochemicals due to its potential to fine-tune physicochemical properties such as lipophilicity and metabolic stability, which can influence bioavailability and efficacy. This document provides a detailed protocol for a representative synthesis of a hypothetical agrochemical intermediate, demonstrating the utility of this compound as an alkylating agent.

Introduction

The development of new agrochemicals often requires the synthesis of a diverse library of compounds to identify candidates with optimal activity, selectivity, and environmental profiles. The modification of a lead compound by introducing various alkyl and alkoxy groups is a common strategy to modulate its properties. This compound serves as an effective precursor for the 1-methoxypropan-2-yl group, which can be incorporated into a target molecule through nucleophilic substitution. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles, including phenols, thiophenols, and amines, under relatively mild conditions.

This application note details the synthesis of a hypothetical fungicide intermediate, (4-((1-methoxypropan-2-yl)oxy)-2-nitrophenyl)methanamine, through the O-alkylation of 4-hydroxy-2-nitrobenzonitrile followed by reduction. This example illustrates a practical application of this compound in the synthesis of complex organic molecules relevant to the agrochemical industry.

Data Presentation

The following table summarizes the key quantitative data for the representative synthesis of the hypothetical agrochemical intermediate.

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1 | 4-Hydroxy-2-nitrobenzonitrile | This compound | K₂CO₃ | Acetonitrile | 80 | 12 | 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile | 92 | >98 |

| 2 | 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile | H₂ (gas) | Raney Ni | Methanol | 25 | 4 | (4-((1-Methoxypropan-2-yl)oxy)-2-aminophenyl)methanamine | 88 | >97 |

Experimental Protocols

Protocol 1: Synthesis of 4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile

Materials:

-

4-Hydroxy-2-nitrobenzonitrile (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile, anhydrous

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2-nitrobenzonitrile (10.0 g, 60.9 mmol).

-

Add anhydrous potassium carbonate (16.8 g, 121.8 mmol).

-

Add 100 mL of anhydrous acetonitrile to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (12.3 g, 73.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product as a yellow solid.

Protocol 2: Synthesis of (4-((1-Methoxypropan-2-yl)oxy)-2-aminophenyl)methanamine

Materials:

-

4-((1-Methoxypropan-2-yl)oxy)-2-nitrobenzonitrile (1.0 eq)

-

Raney Nickel (catalyst)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

To a 500 mL hydrogenation vessel, add 4-((1-methoxypropan-2-yl)oxy)-2-nitrobenzonitrile (10.0 g, 42.3 mmol).

-

Add 200 mL of methanol to the vessel.

-

Carefully add Raney Nickel (approx. 1.0 g, slurry in water) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature (25 °C) for 4 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite. Wash the Celite pad with methanol (2 x 30 mL).

-

Concentrate the filtrate under reduced pressure to yield the product as a pale oil.

Visualizations

Caption: Synthesis pathway for a hypothetical agrochemical intermediate.

Caption: Workflow for the O-alkylation step.

Conclusion

This compound is a highly effective reagent for the incorporation of the 1-methoxypropan-2-yl group into molecules of interest for agrochemical research. The protocols provided herein demonstrate a straightforward and high-yielding synthetic route that can be adapted for the synthesis of a variety of analogues. The mild reaction conditions and the high reactivity of the mesylate leaving group make this reagent a valuable tool for the construction of new potential agrochemicals.

Application Notes and Protocols for the Detection of 1-Methoxypropan-2-yl Methanesulfonate

Introduction